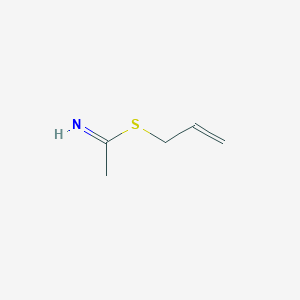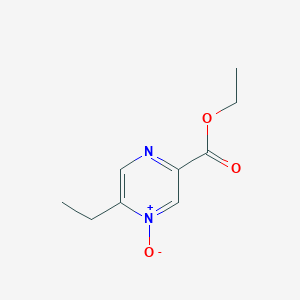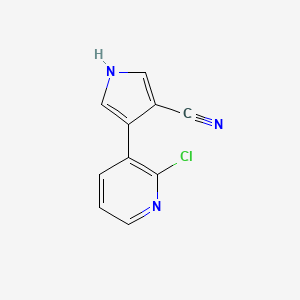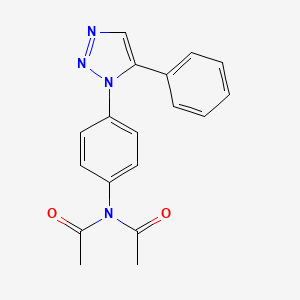
1-Methylpiperidine-4,4-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylpiperidine-4,4-dithiol is an organic compound with the molecular formula C6H13NS2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of two thiol groups (-SH) attached to the fourth carbon of the piperidine ring, along with a methyl group attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-4,4-dithiol can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with sulfur-containing reagents under controlled conditions. For instance, the reaction of 1-methylpiperidine with carbon disulfide (CS2) in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylpiperidine-4,4-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form piperidine derivatives with reduced sulfur content.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Piperidine derivatives with reduced sulfur content.
Substitution: Various alkyl and acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methylpiperidine-4,4-dithiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methylpiperidine-4,4-dithiol involves its interaction with various molecular targets. The thiol groups can form disulfide bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various biochemical pathways, including those involved in redox regulation and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A six-membered heterocyclic amine with a single nitrogen atom.
1-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.
1-Methylpiperidine-4-thiol: A compound with a single thiol group attached to the fourth carbon of the piperidine ring.
Uniqueness: The dual thiol groups enable it to participate in a wider range of chemical reactions and interactions, making it a valuable compound in various fields .
Eigenschaften
CAS-Nummer |
87225-55-6 |
|---|---|
Molekularformel |
C6H13NS2 |
Molekulargewicht |
163.3 g/mol |
IUPAC-Name |
1-methylpiperidine-4,4-dithiol |
InChI |
InChI=1S/C6H13NS2/c1-7-4-2-6(8,9)3-5-7/h8-9H,2-5H2,1H3 |
InChI-Schlüssel |
CJIDRCUXDJRXBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)(S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{[1-(1-Methoxycyclohexyl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14396845.png)


![1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14396861.png)

![N'-{3-[2-(4-Chlorophenyl)-2-hydroxyethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14396869.png)
![Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane](/img/structure/B14396886.png)

![2-[2-(Diethylamino)ethyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14396905.png)
